molecular formula C16H15N3O2 B3388366 6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 871548-24-2

6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3388366
CAS RN: 871548-24-2
M. Wt: 281.31 g/mol
InChI Key: YYXAQSFNYXGRGR-UHFFFAOYSA-N
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Description

6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, also known as MPMP, is a pyrazolopyridine derivative that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine compounds have been identified as versatile scaffolds in the design of kinase inhibitors. These structures are particularly effective due to their ability to interact with kinases through multiple binding modes, making them valuable in the development of treatments targeting a broad range of kinase-related diseases. The pyrazolo[3,4-b]pyridine scaffold typically binds to the hinge region of the kinase, contributing significantly to the potency and selectivity of these inhibitors. This utility underscores the importance of these compounds in medicinal chemistry, particularly for their roles in targeting various cancer types and other diseases where kinase activity is dysregulated (Wenglowsky, 2013).

Chemical Synthesis and Heterocyclic Compound Development

The pyrazolo[3,4-b]pyridine core is also a key element in the synthesis of heterocycles, serving as a foundation for generating a variety of chemical entities. These include the development of compounds with potential applications in drug discovery and other areas requiring functional heterocyclic systems. The synthesis pathways leveraging pyrazolo[3,4-b]pyridine structures demonstrate the chemical versatility and importance of these compounds in creating biologically active molecules that could lead to new therapeutic agents (Gomaa & Ali, 2020).

properties

IUPAC Name

6-methyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-3-5-12(6-4-10)9-19-15-14(8-17-19)13(16(20)21)7-11(2)18-15/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXAQSFNYXGRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC(=CC(=C3C=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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